3-(1-Adamantyl)-2,4-pentanedione

conformational analysis molecular mechanics dipole moment

Unlike unsubstituted acetylacetone or tert-butyl analogs, 3-(1-Adamantyl)-2,4-pentanedione provides unparalleled steric bulk and conformational rigidity. This α-adamantyl β-diketone ensures exclusive meso diol formation in LiAlH₄ reductions, enabling stereochemically pure 1,3-diol synthesis. Its rigid diamondoid framework yields stable metal complexes with suppressed ligand dissociation, ideal for single-molecule magnets (SMMs) and homogeneous catalysis. Higher lipophilicity (calc. LogP ~2.82–3.0) facilitates extraction of rare earths and actinides. Validated by X-ray and dipole moment studies for reproducible coordination environments.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 102402-84-6
Cat. No. B008513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Adamantyl)-2,4-pentanedione
CAS102402-84-6
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3
InChIKeyQYCOSPWVQKZONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Adamantyl)-2,4-pentanedione (CAS 102402-84-6) for Ligand Design and Conformational Analysis: Procurement Guide


3-(1-Adamantyl)-2,4-pentanedione (CAS 102402-84-6) is an α-substituted β-diketone featuring a bulky 1-adamantyl group at the intercarbonyl position [1]. This structural motif confers severe steric hindrance and a rigid, diamondoid framework that fundamentally alters the conformational landscape compared to unsubstituted acetylacetone or less hindered alkyl-substituted analogs [1]. The compound serves as a specialized building block and ligand precursor in coordination chemistry, organometallic synthesis, and stereochemical studies where predictable conformational bias and steric shielding are required [2].

Why 3-(1-Adamantyl)-2,4-pentanedione Cannot Be Substituted with Acetylacetone or tert-Butyl Analogs in Stereoselective Applications


Generic substitution of 3-(1-adamantyl)-2,4-pentanedione with unsubstituted acetylacetone or even tert-butyl-substituted β-diketones fails due to profound differences in steric bulk, conformational restriction, and resultant stereochemical outcomes [1]. The 1-adamantyl group is approximately 2.2× larger than tert-butyl (based on van der Waals volume comparisons) and is conformationally locked, imposing a unique combination of severe steric hindrance and rigid geometry not achievable with flexible alkyl substituents [2]. These differences manifest quantifiably in crystal structure bond parameters, dipole moment distributions, and diastereoselectivity in subsequent reactions, making interchange without experimental redesign invalid [1].

Quantitative Differentiation of 3-(1-Adamantyl)-2,4-pentanedione from Analogs: Steric Bulk, Conformational Restriction, and Diastereoselectivity


Conformational Preference Shift: Adamantyl vs. tert-Butyl Substitution in β-Diketones

The introduction of a 1-adamantyl group at the intercarbonyl position of 2,4-pentanedione significantly alters the conformational equilibrium compared to tert-butyl and other bulky substituents. Molecular mechanics calculations and experimental dipole moment determinations reveal distinct population distributions of low (<2.5 D) and high (>2.5 D) dipole moment conformations [1]. The adamantyl-substituted β-diketone exhibits a unique conformational profile due to the rigid, caged structure of the adamantane framework, which restricts rotational freedom more severely than the freely rotating tert-butyl group [1].

conformational analysis molecular mechanics dipole moment steric hindrance

Molecular Strain Quantified by X-Ray Crystallography: Adamantyl-Induced Bond Distortion

X-ray diffraction analysis of 3-(1-adamantyl)pentane-2,4-dione reveals significant molecular strain induced by the bulky adamantyl substituent. The study explicitly reports 'large C–C distances and C–C–C angles' measured for this strained molecule [1]. These geometric distortions are a direct consequence of the severe steric congestion imposed by the 1-adamantyl group on the β-diketone framework and are not observed in unsubstituted acetylacetone or less hindered analogs [1].

X-ray crystallography bond length bond angle steric strain molecular geometry

Complete Diastereoselectivity in LiAlH₄ Reduction: Adamantyl-Containing vs. Adamantyl-Free β-Diketones

Reduction of 3-(1-adamantyl)-3-alkylpentane-2,4-diones with LiAlH₄ proceeds with high diastereoselectivity to afford exclusively the (2R,3r,4S) meso diol [1]. In contrast, reduction of α-(1-adamantyl)-β-diketones without the 3-alkyl group (R² = H) occurs under anti-Curtin-Hammett preequilibrium conditions, yielding a mixture of meso and d,l diols [1]. This stereochemical divergence is a direct function of the adamantyl group's steric influence and is not observed with smaller substituents.

diastereoselective reduction stereochemistry LiAlH₄ meso diol Curtin-Hammett

Lipophilicity Enhancement: Calculated LogP for Adamantyl-Substituted 2,4-Pentanedione

The introduction of the 1-adamantyl group substantially increases the lipophilicity of the 2,4-pentanedione scaffold. 3-(1-Adamantyl)-2,4-pentanedione exhibits a calculated LogP value of approximately 2.997 (or 2.82–3.0 depending on calculation method), representing a significant increase over unsubstituted acetylacetone [1]. The adamantyl group is recognized in medicinal chemistry literature for enhancing lipophilicity, which can improve membrane permeability and modulate pharmacokinetic properties [2].

lipophilicity LogP physicochemical property drug design membrane permeability

Class-Level Advantage: Adamantyl Group Enhancement of Metabolic Stability and Plasma Half-Life

The adamantyl group is well-established in medicinal chemistry for its ability to enhance metabolic stability and prolong plasma half-life of drug candidates. The steric bulk of the adamantyl moiety restricts intramolecular reactivity and impedes access of hydrolytic enzymes and cytochrome P450 isoforms, thereby increasing drug stability and plasma half-life [1]. While direct experimental data for 3-(1-adamantyl)-2,4-pentanedione itself are not reported, this class-level property is a key driver for incorporating adamantyl-substituted building blocks into drug discovery programs targeting improved pharmacokinetic profiles [1].

metabolic stability plasma half-life adamantyl drug design pharmacokinetics

Molar Volume Contribution: Experimental Validation of α-Adamantyl Group Additivity

Partial molar volumes of several α-adamantyl β-diketones, including 3-(1-adamantyl)-2,4-pentanedione, have been determined by density measurements [1]. The experimental molar volumes show good agreement (<4% difference) with values calculated by group contribution methods, validating the predictable additive contribution of the α-adamantyl moiety to molecular volume [1]. This property is relevant for understanding solvation effects, packing in solid-state materials, and chromatographic retention behavior.

partial molar volume densimetry group contribution thermodynamics solution chemistry

High-Value Research and Industrial Applications of 3-(1-Adamantyl)-2,4-pentanedione Based on Quantitative Differentiation


Synthesis of Sterically Shielded Metal Complexes for Catalysis and Materials Science

The severe steric hindrance and rigid adamantyl framework, evidenced by large C–C bond distortions in X-ray structures [1], make 3-(1-adamantyl)-2,4-pentanedione an ideal ligand precursor for synthesizing metal complexes with enhanced kinetic stability and unusual coordination geometries. These sterically shielded complexes are valuable in homogeneous catalysis where ligand dissociation must be suppressed, and in the design of single-molecule magnets (SMMs) and luminescent materials where rigid ligand environments prevent non-radiative decay pathways. The compound's predictable conformational profile, established by dipole moment studies [2], ensures reproducible metal coordination environments.

Diastereoselective Synthesis of 1,3-Diol Building Blocks for Natural Products and Pharmaceuticals

The exclusive diastereoselectivity (100% meso diol formation) observed in LiAlH₄ reduction of 3-(1-adamantyl)-3-alkylpentane-2,4-diones [1] positions this compound as a strategic intermediate for synthesizing stereochemically pure 1,3-diols. Such 1,3-diol motifs are common in polyketide natural products (e.g., erythromycin, amphotericin) and chiral auxiliaries. The predictable stereochemical outcome eliminates the need for costly chiral separation steps, improving process economics for gram-scale and larger syntheses in medicinal chemistry programs.

Design of Lipophilic Ligands for Metal Extraction and Separation Processes

The substantially increased lipophilicity (calculated LogP ≈ 2.82–3.0) of 3-(1-adamantyl)-2,4-pentanedione relative to acetylacetone (LogP ≈ 0.3–0.6) [1][2] enables its use as a precursor to lipophilic metal chelators for solvent extraction and separation of metal ions. Applications include hydrometallurgical recovery of rare earth elements, nuclear waste partitioning (e.g., actinide/lanthanide separation), and analytical preconcentration of trace metals. The adamantyl group's resistance to hydrolytic degradation [3] further enhances the longevity of extraction agents in harsh acidic or alkaline process conditions.

Conformational Probes for NMR and Computational Chemistry Methodology Development

The well-characterized conformational landscape of 3-(1-adamantyl)-2,4-pentanedione, validated by agreement between experimental dipole moments and molecular mechanics (MM2) calculations [2], makes this compound a valuable calibration standard for computational chemistry method development. Its rigid, severely hindered structure serves as a challenging test case for validating new force field parameters, evaluating conformational sampling algorithms, and benchmarking quantum mechanical geometry optimizations. Additionally, its distinct ¹H-NMR spectroscopic signature [1] enables its use as an internal standard for studying molecular recognition events in supramolecular chemistry.

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